4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 321.58 g/mol. It is classified as a sulfonyl chloride, which is a functional group characterized by the presence of a sulfonyl group () attached to a chlorine atom. This compound is used in various scientific applications, particularly in organic synthesis and medicinal chemistry.
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride falls under the category of hazardous materials due to its corrosive nature and potential health risks associated with exposure. It is classified as a Class 8 material (corrosive substances) with appropriate hazard statements indicating the need for careful handling .
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with benzenesulfonyl chloride. This reaction can be facilitated under basic conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction process.
The reaction mechanism generally follows these steps:
The molecular structure of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can be represented using various structural notations:
C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl
InChI=1S/C9H6BrClN2O2S/c10-8-6(9(12)13)4-2-1-3-5(8)11-7(14)15/h1-5H,11H2
The compound features a distinct arrangement where the pyrazole ring is substituted at one position by a bromine atom and at another by a benzenesulfonyl chloride group. This structural configuration contributes to its reactivity and potential applications in synthesis.
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can participate in various chemical reactions, including:
The reactions typically require controlled conditions to prevent side reactions or degradation of sensitive functional groups. The presence of the bromine atom enhances electrophilicity, making it more reactive towards nucleophiles.
The mechanism by which 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride exerts its effects in chemical reactions can be summarized as follows:
This mechanism allows for diverse synthetic pathways in organic chemistry, facilitating the creation of complex molecules from simpler precursors.
Some key physical properties include:
Key chemical properties include:
Relevant safety data indicates that it should be handled with care due to its corrosive nature and potential health hazards upon exposure .
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride finds applications in various fields:
This compound's unique structural features make it valuable for developing new therapeutic agents and exploring novel chemical reactions in research settings.
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7